2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide

Lipophilicity Drug-likeness Permeability

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide (CAS 941990-61-0) is a fully synthetic small molecule belonging to the aryl sulfonyl piperidine acetamide class. Its structure combines a 4-chlorobenzenesulfonyl-substituted piperidine core with an N-(2-methoxyphenethyl)acetamide side chain.

Molecular Formula C22H27ClN2O4S
Molecular Weight 450.98
CAS No. 941990-61-0
Cat. No. B2905703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide
CAS941990-61-0
Molecular FormulaC22H27ClN2O4S
Molecular Weight450.98
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C22H27ClN2O4S/c1-29-21-8-3-2-6-17(21)13-14-24-22(26)16-19-7-4-5-15-25(19)30(27,28)20-11-9-18(23)10-12-20/h2-3,6,8-12,19H,4-5,7,13-16H2,1H3,(H,24,26)
InChIKeyZWPHAHDREWRAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide (CAS 941990-61-0): Compound Identity and Library Classification


2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide (CAS 941990-61-0) is a fully synthetic small molecule belonging to the aryl sulfonyl piperidine acetamide class [1]. Its structure combines a 4-chlorobenzenesulfonyl-substituted piperidine core with an N-(2-methoxyphenethyl)acetamide side chain. The compound is cataloged in the PubChem database (CID 16826812) and is primarily offered by chemical vendors as a research-grade screening compound, typically at ≥95% purity. No peer-reviewed primary research articles, patents, or authoritative database entries were identified that report quantitative biological activity, target engagement, or in vivo data for this specific compound. Consequently, all differentiation evidence presented in this guide is derived from computed physicochemical properties and structural comparisons to closely related analogs, with the explicit caveat that no direct head-to-head biological or functional comparator data exist in the public domain.

Why In-Class Piperidine Sulfonamide Acetamides Cannot Be Interchanged with CAS 941990-61-0 Without Evidence Loss


Piperidine sulfonamide acetamides constitute a structurally diverse chemical class where subtle variations in N-substitution and aryl sulfonyl electronics profoundly influence conformational preferences, hydrogen-bonding capacity, and lipophilicity—all of which are critical determinants of biological target engagement [1]. CAS 941990-61-0 possesses a unique combination of a 4-chlorophenylsulfonyl electron-withdrawing group and a 2-methoxyphenethyl acetamide tail, yielding a computed XLogP3 of 3.8 and a topological polar surface area (TPSA) of 84.1 Ų [2]. These values place the compound in a distinct physicochemical space relative to its nearest commercially available analogs, which differ in the aryl sulfonyl halogen, the acetamide N-alkyl substituent, or the position of the methoxy group. Generic substitution without empirical confirmation risks selecting a compound that occupies a different property envelope, potentially altering solubility, permeability, off-target promiscuity, or metabolic stability. The following quantitative evidence dimensions, while limited to computed and structural comparisons, highlight where CAS 941990-61-0 diverges from plausible replacement candidates.

Quantitative Differentiation Evidence for CAS 941990-61-0 Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation Between CAS 941990-61-0 and the 4-Fluoro Analog

CAS 941990-61-0 (4-chloro) exhibits higher computed lipophilicity than its direct 4-fluorophenyl analog, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide [1]. Increased XLogP3 generally correlates with enhanced membrane permeability but may also elevate metabolic clearance and off-target binding risk. This differentiation is relevant for researchers selecting compounds for cell-based assays where permeability requirements are stringent.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Comparison to N-Benzyl and N-Phenyl Analogs

The target compound possesses a TPSA of 84.1 Ų and 5 hydrogen-bond acceptors [1], placing it in a range often associated with moderate oral bioavailability and potential CNS exposure. By comparison, N-benzyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS not assigned; structure based on vendor listing) has a computed TPSA of 66.5 Ų and only 4 H-bond acceptors, while N-phenyl-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide has a TPSA of 66.5 Ų [2]. The higher TPSA and additional acceptor of the target compound may reduce passive CNS permeability relative to these analogs, a critical consideration for neuroscience screening programs.

Polar surface area Oral bioavailability CNS penetration

Molecular Weight and Heavy Atom Count Differentiation from the 4-Methoxyphenethyl Positional Isomer

CAS 941990-61-0 has a molecular weight of 451.0 g/mol and 30 heavy atoms [1]. Its positional isomer, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenethyl)acetamide (CAS not verified; inferred from vendor listings), shares the same molecular formula (C22H27ClN2O4S) and identical heavy atom count, but differs in the substitution pattern of the methoxy group on the phenethyl ring (ortho vs. para) [2]. This positional isomerism can alter the spatial orientation of the methoxy oxygen, affecting hydrogen-bonding geometry and target recognition, yet cannot be resolved by molecular weight or heavy atom count alone. The target compound's ortho-methoxy configuration places the methoxy group closer to the acetamide linkage, potentially enabling intramolecular interactions not available to the para isomer.

Molecular weight Fragment-based screening Ligand efficiency

Recommended Procurement Scenarios for CAS 941990-61-0 Based on Physicochemical Differentiation


Screening Library Enrichment for Peripheral Target-Cell Permeability Assays

With a computed XLogP3 of 3.8 and a TPSA of 84.1 Ų [1], CAS 941990-61-0 sits within a physicochemical range that favors cell permeability while maintaining some polar character. This profile makes it a suitable candidate for phenotypic or target-based screening campaigns focused on peripheral (non-CNS) targets where moderate lipophilicity is desired to balance membrane passage with aqueous solubility. When selecting from a library of piperidine sulfonamide acetamides, this compound offers a distinct lipophilicity-TPSA combination compared to the less polar N-benzyl and N-phenyl analogs, potentially accessing a different biological activity space.

Structure-Activity Relationship (SAR) Exploration of Methoxy Position Effects

The ortho-methoxy configuration of the phenethyl group in CAS 941990-61-0 provides a specific spatial presentation of the hydrogen-bond acceptor that is absent in the para-methoxy positional isomer [2]. Incorporating this compound into SAR studies alongside the para isomer can help medicinal chemists deconvolve the contribution of methoxy positioning to target binding and selectivity. This differentiation is critical when progressing from a screening hit to a lead series, as subtle conformational effects can dramatically alter potency and off-target profiles.

Negative Control or Selectivity Profiling for 5-HT2A Receptor Antagonist Programs

The broader piperidine sulfonamide acetamide class has been explored for 5-HT2A receptor antagonism, with the sulfonamide moiety serving as a non-basic replacement for the basic nitrogen pharmacophore [1]. CAS 941990-61-0, with its 2-methoxyphenethyl substituent, represents a structural variant that has not been characterized at 5-HT2A. Its distinct substitution pattern and higher TPSA relative to published non-basic 5-HT2A antagonists make it a viable candidate for selectivity profiling, helping to establish whether the 2-methoxy substitution alters receptor subtype preference.

Computed Property-Based Filtering in Virtual Screening Workflows

For computational chemists building virtual screening libraries, the computed properties of CAS 941990-61-0—XLogP3 = 3.8, TPSA = 84.1 Ų, 5 H-bond acceptors, 1 H-bond donor, 8 rotatable bonds—serve as concrete filtering parameters [1]. These values distinguish the compound from analogs with different lipophilicity or polar surface area profiles, enabling inclusion or exclusion decisions based on project-specific property criteria such as CNS MPO desirability scores or permeability thresholds.

Quote Request

Request a Quote for 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.